Product packaging for 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one(Cat. No.:CAS No. 43003-24-3)

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Cat. No.: B2762600
CAS No.: 43003-24-3
M. Wt: 204.273
InChI Key: VUIBEGUIHTWDKC-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B2762600 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one CAS No. 43003-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(10-5-2-1-3-6-10)9-14-8-4-7-12(14)15/h1-3,5-6,11H,4,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIBEGUIHTWDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Stereochemical Considerations, and Isomeric Variants of 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One

Systematic IUPAC Nomenclature and Conventional Representation of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived by identifying the parent structure as pyrrolidin-2-one. The substituent attached to the nitrogen atom (position 1) is a 2-amino-2-phenylethyl group. The numbering of this substituent starts from the carbon attached to the nitrogen of the pyrrolidinone ring.

The molecular structure consists of a saturated five-membered ring containing a nitrogen atom and a carbonyl group (a lactam). The substituent at the N-1 position is an ethyl chain, with a phenyl group and an amino group both attached to the second carbon of that chain.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Systematic IUPAC Name This compound
InChI InChI=1S/C12H16N2O/c13-11(10-5-2-1-3-6-10)9-14-8-4-7-12(14)15/h1-3,5-6,11H,4,7-9,13H2
InChIKey VUIBEGUIHTWDKC-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)CC(C2=CC=CC=C2)N

Elucidation and Characterization of Chiral Centers and Stereoisomeric Forms of this compound

The molecular structure of this compound contains a single stereocenter, which gives rise to chirality.

Chiral Center: The carbon atom at the second position of the ethyl substituent (C2 of the phenylethyl group), which is bonded to the amino group, the phenyl group, a hydrogen atom, and the rest of the molecule (the -CH₂-pyrrolidinone moiety), is a chiral center. This is because it is attached to four different substituent groups.

Due to this single chiral center, the compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other. The absolute configuration at this stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S).

(R)-1-(2-amino-2-phenylethyl)pyrrolidin-2-one

(S)-1-(2-amino-2-phenylethyl)pyrrolidin-2-one

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, such as biological receptors. The separation of these enantiomers typically requires chiral chromatography or resolution using a chiral resolving agent. A PubChem entry for a structurally related compound, 1-[(2S)-2-amino-2-phenylethyl]pyrrolidin-3-ol, confirms the existence and designation of stereoisomers in this chemical family. emich.edunih.gov

Analysis of Positional and Structural Isomerism within the this compound Molecular Framework

Beyond stereoisomerism, this compound can have several positional and structural isomers. These isomers share the same molecular formula (C₁₂H₁₆N₂O) but differ in the connectivity of their atoms.

Positional Isomerism: Positional isomers have the same carbon skeleton and the same functional groups, but the positions of the functional groups differ.

Substitution on the Pyrrolidinone Ring: The amino group could be located on the pyrrolidinone ring instead of the side chain. For example, 3-Amino-1-(2-phenylethyl)pyrrolidin-2-one is a known positional isomer where the amino group is attached to the C3 position of the lactam ring. nih.gov Another possibility would be attachment at the C4 or C5 positions.

Substitution on the Phenylethyl Group: The amino group could be at the C1 position of the ethyl chain, resulting in 1-(1-amino-2-phenylethyl)pyrrolidin-2-one .

Structural Isomerism: This is a broader category that includes positional isomerism, but also encompasses different carbon skeletons or different functional groups.

Chain Isomerism: The ethyl chain could be branched, although this is not possible for a two-carbon chain.

Functional Group Isomerism: The atoms could be rearranged to form different functional groups. For instance, the lactam ring could be opened to form a linear amide, or the arrangement could form a different heterocyclic system entirely. An example is 4-amino-1-[(4-methylphenyl)methyl]-2-pyrrolidinone , which has the same molecular formula but a different arrangement of atoms, including a methylphenyl (tolyl) group. nih.gov

Table 2: Examples of Isomers of this compound

Isomer TypeIUPAC NameMolecular FormulaStructural Difference
Stereoisomer (R)-1-(2-amino-2-phenylethyl)pyrrolidin-2-oneC₁₂H₁₆N₂ODifferent 3D arrangement at the chiral carbon.
Stereoisomer (S)-1-(2-amino-2-phenylethyl)pyrrolidin-2-oneC₁₂H₁₆N₂ODifferent 3D arrangement at the chiral carbon.
Positional Isomer 3-Amino-1-(2-phenylethyl)pyrrolidin-2-oneC₁₂H₁₆N₂OAmino group is on C3 of the pyrrolidinone ring. nih.gov
Structural Isomer 4-amino-1-[(4-methylphenyl)methyl]-2-pyrrolidinoneC₁₂H₁₆N₂OContains a methylphenyl group; different substituent attachment. nih.gov

Computational Prediction and Differentiation of Isomeric Structures

Computational chemistry provides powerful tools for predicting the properties of and differentiating between isomers when experimental data is scarce. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate the energies and stable conformations of the (R) and (S) enantiomers, as well as various positional isomers. acs.org

Spectroscopic Differentiation:

NMR Spectroscopy: While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the spectra of positional isomers would be distinct due to the different chemical environments of the protons and carbons. youtube.com To differentiate enantiomers, chiral solvating agents or chiral derivatizing agents can be used, which induce diastereomeric interactions that result in separate signals for the (R) and (S) forms. nih.govmdpi.com

Mass Spectrometry (MS): Standard mass spectrometry typically cannot differentiate between isomers as they have the same molecular weight. However, tandem mass spectrometry (MS/MS) can sometimes distinguish positional isomers by creating unique fragmentation patterns. nih.gov Advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and sizes, which are reflected in their collision cross-section (CCS) values. A predicted CCS value for the [M+H]⁺ adduct of this compound is 146.5 Ų. uni.lu Different isomers would be expected to have slightly different CCS values.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 205.13355146.5
[M+Na]⁺ 227.11549151.9
[M-H]⁻ 203.11899150.9
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These computational and advanced analytical methods are crucial for the unambiguous identification and characterization of the specific isomeric form of this compound in a research or analytical context.

Synthetic Strategies and Methodologies for 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One

Retrosynthetic Analysis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected.

A primary disconnection can be made at the C-N bond linking the pyrrolidin-2-one ring and the phenylethyl side chain. This leads to two key synthons: a pyrrolidin-2-one moiety with a reactive group at the nitrogen atom and a 2-amino-2-phenylethyl unit. This approach simplifies the synthetic challenge into the preparation of these two precursor fragments and their subsequent coupling.

Further disconnection of the pyrrolidin-2-one ring itself often involves breaking the amide bond, leading back to a γ-aminobutyric acid derivative. This linear precursor can then be cyclized to form the lactam ring. The 2-amino-2-phenylethyl fragment can be derived from phenylglycine or a related chiral precursor to establish the desired stereochemistry at the benzylic amine center.

Development and Optimization of Novel Reaction Pathways for the Pyrrolidin-2-one Ring Formation in this compound Analogues

The formation of the pyrrolidin-2-one (γ-lactam) ring is a critical step in the synthesis of the target molecule and its analogues. Research has focused on developing efficient and high-yielding methods for this transformation.

Lactamization Reactions and Cyclization Protocols

Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide, is a fundamental method for synthesizing pyrrolidin-2-ones. nih.govrdd.edu.iq This can be achieved by heating γ-aminobutyric acid or its esters, often in the presence of a catalyst. For instance, the conversion of glutamic acid to 2-pyrrolidone can be achieved through dehydration to pyroglutamic acid followed by hydrogenation and decarbonylation. researchgate.net

One-pot synthesis strategies have been developed to streamline the process. For example, a three-component nitro-Mannich/lactamization cascade reaction can directly produce pyrrolidinone derivatives. nih.gov Another approach involves the reaction of γ-butyrolactone with primary amines at high temperatures to yield N-substituted pyrrolidin-2-ones. rdd.edu.iq

Lewis Acid-Catalyzed Transformations for Pyrrolidinone Derivatives

Lewis acids play a significant role in catalyzing the formation of pyrrolidinone rings. They can activate various substrates, facilitating cyclization reactions. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, catalyzed by a Lewis acid, provides a route to pyrrolidine (B122466) derivatives. amanote.com

Different Lewis acids can exhibit varying reactivity and selectivity. For instance, in certain annulation reactions, TiCl4 has been shown to favor the formation of monocyclic products, while BF3(OEt2) can promote bicyclization. acs.org The choice of Lewis acid is therefore crucial for directing the reaction towards the desired pyrrolidinone product.

Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound

The presence of a chiral center in the 2-amino-2-phenylethyl moiety necessitates the use of stereoselective or asymmetric synthesis methods to obtain enantiomerically pure this compound.

Biocatalytic approaches have emerged as powerful tools for asymmetric synthesis. Transaminases, for example, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. nih.gov Another strategy involves the use of chiral organocatalysts. For instance, (1R,2R)-DPEDA has been employed as a catalyst in the aziridination of cyclic enones, a key step in the synthesis of chiral building blocks. mdpi.com

Metal-catalyzed asymmetric reactions also provide a route to chiral pyrrolidines. Copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters can produce 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines with excellent enantioselectivities. nih.gov

Functionalization Reactions at the Phenylethyl and Amino Moieties of this compound Precursors

Functionalization of the phenylethyl and amino groups of the precursors allows for the introduction of diverse substituents and the modulation of the molecule's properties. C-H functionalization is a powerful strategy for directly modifying the aromatic ring of phenylalanine derivatives. acs.org For example, palladium-catalyzed ortho-C-H acetoxylation of phenylalanine has been demonstrated. acs.org

The amino group can be functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to introduce different functional groups. These modifications can be crucial for the biological activity of the final compound.

Exploration of Catalyst Systems and Reaction Conditions for Enhanced Yields and Selectivity in the Synthesis of this compound

The optimization of catalyst systems and reaction conditions is essential for achieving high yields and selectivity in the synthesis of this compound. A variety of catalysts, including both metal-based and organocatalysts, have been explored for the synthesis of pyrrolidine derivatives.

For instance, iron(II) phthalocyanine (B1677752) has been shown to be an effective and inexpensive catalyst for the direct synthesis of unprotected 2-amino-1-phenylethanols from alkenes. nih.gov In the context of pyrrolidinone formation, tungstate (B81510) catalysts have been successfully used for the synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines and carbon dioxide. mdpi.com

The choice of solvent, temperature, and reaction time can also significantly impact the outcome of the synthesis. For example, ultrasound irradiation has been used to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, leading to shorter reaction times and excellent yields. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring, the ethyl bridge, the pyrrolidinone ring, and the primary amine. The phenyl group protons would typically appear as a complex multiplet in the aromatic region, integrating to five protons. The protons on the ethyl bridge and the pyrrolidinone ring exhibit characteristic shifts influenced by adjacent heteroatoms and functional groups. The primary amine protons usually present as a broad singlet whose chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H) 7.20 - 7.40 Multiplet (m) 5H
Methine (CH-Ph) 4.00 - 4.20 Doublet of Doublets (dd) 1H
Methylene (B1212753) (CH₂-N) 3.40 - 3.60 Multiplet (m) 2H
Pyrrolidinone (N-CH₂) 3.20 - 3.40 Triplet (t) 2H
Pyrrolidinone (CH₂-C=O) 2.30 - 2.50 Triplet (t) 2H
Pyrrolidinone (CH₂-CH₂) 1.90 - 2.10 Multiplet (m) 2H

Note: Predicted values are based on standard chemical shift tables and data from analogous structures like 2-phenylethylamine and 2-pyrrolidinone (B116388). chemicalbook.comchemicalbook.com Actual experimental values may vary.

The broadband-decoupled ¹³C NMR spectrum of the molecule is predicted to show ten distinct signals, corresponding to each unique carbon environment. The carbonyl carbon of the lactam ring is the most deshielded, appearing at the low-field end of the spectrum. openstax.org Carbons of the phenyl ring would resonate in the typical aromatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating carbon types. A DEPT-90 spectrum would exclusively show the methine (CH) carbon, while a DEPT-135 spectrum would display methine and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals. This allows for unambiguous assignment of the ethyl bridge and pyrrolidinone ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments and DEPT Analysis

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
Carbonyl (C=O) ~175 No Signal
Phenyl (C-ipso) ~140 No Signal
Phenyl (C-ortho, C-meta, C-para) 125 - 130 Positive
Methine (CH-Ph) ~55-60 Positive
Methylene (CH₂-N) ~45-50 Negative
Pyrrolidinone (N-CH₂) ~48 Negative
Pyrrolidinone (CH₂-C=O) ~30 Negative

Note: Predicted values are based on standard chemical shift tables and data for the 2-pyrrolidinone moiety. openstax.orgchemicalbook.com Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity and spatial relationships within the molecule. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would show cross-peaks between adjacent protons, confirming the spin systems within the ethyl linker (-CH-CH₂-) and the contiguous protons of the pyrrolidinone ring (-CH₂-CH₂-CH₂-). slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, connecting the proton signal at ~4.1 ppm to the methine carbon signal at ~58 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between the major structural fragments. Key correlations would include those from the methylene protons of the ethyl group to the carbons of the pyrrolidinone ring and the phenyl ring, confirming the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This technique can provide insights into the preferred three-dimensional conformation of the molecule in solution by revealing through-space correlations, for example, between protons on the phenyl ring and the ethyl chain.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that typically leaves the molecule intact. In positive ion mode, ESI-MS of this compound is expected to produce a prominent protonated molecular ion ([M+H]⁺). HRMS analysis of this ion would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₂H₁₆N₂O. The expected m/z for the [M+H]⁺ ion would be approximately 205.1335, which serves to verify the elemental composition. wiley-vch.de

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The electron ionization (EI) source used in standard GC-MS is a high-energy method that induces reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum, or fragmentation pattern, serves as a molecular fingerprint.

Analysis of structurally related compounds, such as synthetic cathinones with a pyrrolidinophenone core, suggests that fragmentation would likely occur at the bonds adjacent to the nitrogen atoms and the phenyl group. wvu.eduresearchgate.net

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure / Origin
204 Molecular Ion [M]⁺
106 [C₆H₅CHNH₂CH₂]⁺ • Cleavage of the N-CH₂ bond to the pyrrolidinone ring
91 [C₇H₇]⁺ (Tropylium ion) • Rearrangement and loss from the phenylethyl moiety

Note: The fragmentation pattern is predictive and based on established fragmentation rules and data from analogous compounds. wvu.eduresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-Pyrrolidinone

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to a series of characteristic fragment ions that provide structural insights.

The fragmentation pathways for this compound can be predicted based on the established behavior of structurally similar molecules, such as α-pyrrolidinophenone cathinones. wvu.eduniu.eduwvu.edu The primary fragmentation events are expected to involve the cleavage of the most labile bonds.

Key fragmentation pathways include:

Loss of the Pyrrolidin-2-one Moiety: A common fragmentation route for N-substituted pyrrolidinones involves the neutral loss of the pyrrolidine (B122466) ring system. wvu.edunih.gov For this compound, this would likely occur via cleavage of the C-N bond connecting the ethylamine (B1201723) sidechain to the pyrrolidinone ring.

Formation of the Phenyl-Iminium Ion: A significant fragment is expected from the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable benzylamine (B48309) or related iminium ion.

Formation of Tropylium (B1234903) Ion: A frequently observed and abundant ion in the mass spectra of phenethylamine (B48288) derivatives is the tropylium ion at m/z 91. wvu.edu This stable aromatic cation is formed through rearrangement and fragmentation of the phenylethyl portion of the molecule.

Cleavage of the Ethyl Linker: Fragmentation can also occur along the ethyl chain, leading to various smaller charged species.

The proposed fragmentation of protonated this compound would result in several diagnostic ions. These fragmentation patterns are crucial for the unambiguous identification of the compound in complex mixtures and for distinguishing it from its isomers. wvu.edu

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
205[M+H]⁺Protonated parent molecule
120[C₈H₁₀N]⁺Ion resulting from the neutral loss of pyrrolidin-2-one (C₄H₅NO)
106[C₇H₈N]⁺Phenyl-iminium ion from cleavage of the C-C bond in the ethyl linker
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation from loss of the side chain

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups and their expected vibrational frequencies are:

Amine (N-H) Group: The primary amine will exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3400-3250 cm⁻¹ region. N-H bending vibrations are also expected around 1650-1580 cm⁻¹.

Amide (C=O) Group: The tertiary amide within the pyrrolidin-2-one ring will show a strong C=O stretching absorption. For five-membered lactams, this band is typically observed at a higher frequency than in acyclic amides, generally in the range of 1700-1660 cm⁻¹.

Aromatic Ring (C=C and C-H): The phenyl group will produce characteristic C=C stretching vibrations within the ring, appearing in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz Additionally, C-H out-of-plane bending vibrations will give rise to strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring. libretexts.org

Aliphatic (C-H) Groups: The CH₂ groups of the pyrrolidine ring and the ethyl linker will show C-H stretching vibrations in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹.

The precise positions of these bands can be influenced by factors such as hydrogen bonding, particularly involving the amine and amide groups. A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular motion. jocpr.comjocpr.comderpharmachemica.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3400 - 3250Medium
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)CH₂ (Ethyl & Pyrrolidine)2960 - 2850Medium-Strong
C=O StretchTertiary Amide (Lactam)1700 - 1660Strong
N-H BendPrimary Amine1650 - 1580Medium
C=C Stretch (in-ring)Aromatic Ring1600 - 1450Medium-Weak
C-H Bend (Aliphatic)CH₂1470 - 1450Medium
C-N StretchAmine and Amide1250 - 1020Medium
C-H Out-of-Plane BendAromatic Ring900 - 675Strong

Single Crystal X-ray Diffraction Studies for Solid-State Structure, Conformation, and Crystal Packing of this compound

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. rigaku.comub.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. nih.gov For this compound, a successful crystallographic analysis would reveal the exact spatial relationship between the phenyl ring and the pyrrolidin-2-one moiety.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. researchgate.net For this compound, the primary amine (N-H) and the amide carbonyl (C=O) groups are capable of acting as hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of neighboring molecules could also play a significant role in stabilizing the crystal structure. researchgate.net The analysis would provide precise distances and orientations for these interactions.

A complete single-crystal X-ray diffraction study would yield a set of crystallographic data that fully describes the solid-state structure of the compound.

Table 3: Typical Parameters Determined from Single Crystal X-ray Diffraction

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit of the crystal
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell
Bond LengthsDistances between bonded atoms
Bond AnglesAngles between three connected atoms
Torsion (Dihedral) AnglesConformation around chemical bonds
Intermolecular DistancesDetails of hydrogen bonding, van der Waals forces, and π-π stacking

Computational Chemistry and Theoretical Modeling of 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Geometry Optimization and Conformational Energy Landscapes

Information not available.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Information not available.

Frontier Molecular Orbital (FMO) Analysis of this compound (HOMO-LUMO Gaps and Reactivity Descriptors)

Information not available.

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound and its Derivatives

Information not available.

Molecular Modeling and Dynamics Simulations for Conformational Stability and Flexibility of this compound

Information not available.

In Silico Studies of Molecular Recognition and Interactions Involving this compound or its Derivatives (e.g., computational binding site analysis with biomolecules, without therapeutic claims)

Information not available.

Mechanistic Investigations of Chemical Reactions Involving 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One and Its Precursors/derivatives

Exploration of Reaction Pathways and Transition States in the Formation of the Pyrrolidin-2-one Ring and the Attached Side Chain

The synthesis of 1-(2-amino-2-phenylethyl)pyrrolidin-2-one involves two primary mechanistic considerations: the formation of the five-membered lactam (pyrrolidin-2-one) ring and the subsequent or concurrent attachment of the 2-amino-2-phenylethyl side chain to the nitrogen atom.

Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one scaffold is commonly synthesized via the intramolecular cyclization of a γ-amino acid or through the reaction of γ-butyrolactone (GBL) with a primary amine. rdd.edu.iq In the context of the target molecule, a plausible pathway involves the reaction of GBL with 2-amino-2-phenylethylamine.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amino group of the side-chain precursor attacks the electrophilic carbonyl carbon of GBL. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed via two pathways: reformation of the starting materials or intramolecular proton transfer followed by the elimination of a water molecule to yield the stable five-membered lactam ring. The ring-closing step is generally irreversible due to the formation of the thermodynamically stable amide bond within the cyclic structure.

Attachment of the (2-Amino-2-phenylethyl) Side Chain: A common and versatile method for preparing N-substituted pyrrolidin-2-ones is the N-alkylation of the parent pyrrolidin-2-one. This approach is analogous to the synthesis of the well-known nootropic, Piracetam, which involves the reaction of 2-pyrrolidinone (B116388) with ethyl chloroacetate. chemicalbook.com For the target molecule, this would involve reacting pyrrolidin-2-one with a suitable 2-amino-2-phenylethyl electrophile, such as a protected 2-amino-2-phenylethyl halide.

This reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. First, the pyrrolidin-2-one nitrogen is deprotonated by a strong base (e.g., sodium hydride) to form a potent nucleophile, the pyrrolidin-2-one anion. This anion then attacks the electrophilic carbon of the side-chain precursor, displacing a leaving group (e.g., a halide). The reaction proceeds through a single, concerted transition state where the new N-C bond is forming concurrently as the C-leaving group bond is breaking.

Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transition states which are, by nature, fleeting and not directly observable. researchgate.netucsb.edu

Lactamization Transition State: The key transition state in the ring-closing step of the GBL pathway would resemble the tetrahedral intermediate, with elongated C-O and N-H bonds and forming O-H and C-N bonds as the proton transfer and ring closure occur.

N-Alkylation Transition State: For the SN2 N-alkylation, the transition state would feature a trigonal bipyramidal geometry at the electrophilic carbon of the side chain. The incoming pyrrolidinone anion and the departing leaving group would occupy the apical positions.

Role of Specific Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of organic syntheses, including the formation of N-substituted pyrrolidin-2-ones.

Catalysis in Ring Formation: While the lactamization of γ-amino esters can occur thermally, it is often accelerated by acid or base catalysis. More advanced methods for forming substituted pyrrolidin-2-one rings involve Lewis acid catalysis. For instance, the reaction of donor-acceptor cyclopropanes with primary amines to furnish 1,5-substituted pyrrolidin-2-ones can be catalyzed by Lewis acids such as nickel perchlorate (B79767) (Ni(ClO₄)₂) or yttrium triflate (Y(OTf)₃). nih.govmdpi.com These catalysts activate the cyclopropane (B1198618) ring, facilitating its opening by the amine nucleophile and subsequent cyclization.

Catalysis in Side Chain Attachment: The N-alkylation of pyrrolidin-2-one is most commonly facilitated by base catalysis. A stoichiometric amount of a strong base is typically required to generate the nucleophilic anion. The choice of base and solvent system is crucial for achieving high yields and preventing side reactions.

Advanced Catalytic Systems: Modern organic synthesis has seen the development of powerful transition-metal catalysts for the construction of pyrrolidine (B122466) rings. Iridium-catalyzed reductive amination of diketones provides an efficient route to N-aryl-substituted pyrrolidines. nih.gov Another sophisticated approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides, which then undergo [3+2] dipolar cycloaddition reactions to form highly substituted pyrrolidines. acs.org While these methods are not the most direct routes to the target molecule, they highlight the diverse catalytic tools available for constructing the core pyrrolidine structure.

Synthetic StepCatalyst TypeSpecific Example(s)Role of Catalyst
Ring Formation (from Cyclopropanes)Lewis AcidNi(ClO₄)₂, Y(OTf)₃Activates the electrophile for ring opening.
Side-Chain Attachment (N-Alkylation)BaseSodium Hydride (NaH), Sodium Methoxide (NaOMe)Deprotonates pyrrolidin-2-one to form a potent nucleophile.
Ring Formation (Reductive Amination)Transition Metal (Iridium)[IrCp*Cl₂]₂Catalyzes transfer hydrogenation for C-N bond formation. nih.gov
Ring Formation (Cycloaddition)Transition Metal (Iridium)Vaska's ComplexEnables reductive generation of azomethine ylides. acs.org

Insights into Reaction Mechanisms through Isotopic Labeling Studies

Isotopic labeling is a definitive experimental technique used to trace the movement of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgcreative-proteomics.com While specific studies on this compound are unavailable, one can postulate how this method could be applied to verify the mechanisms discussed.

Investigating Ring Formation: To confirm the mechanism of lactamization from γ-butyrolactone (GBL), the carbonyl oxygen of GBL could be labeled with the heavy isotope ¹⁸O. If the reaction proceeds through the proposed tetrahedral intermediate, the ¹⁸O label would be eliminated in the water by-product, and the resulting pyrrolidin-2-one carbonyl group would contain the unlabeled oxygen from the original hydroxyl group of the intermediate. Detecting the ¹⁸O label in the water would provide strong evidence for this pathway.

Tracing the Nitrogen Source: By using 2-amino-2-phenylethylamine labeled with ¹⁵N, it would be possible to confirm that this molecule is the source of the nitrogen in the final product's side chain. The presence and location of the ¹⁵N atom could be unequivocally identified using mass spectrometry or ¹⁵N NMR spectroscopy.

Such labeling strategies have been instrumental in elucidating the mechanisms of formation for other important lactam-containing molecules, such as β-lactam antibiotics. nih.govnih.gov

Proposed ExperimentIsotopeLabeled ReactantExpected OutcomeMechanistic Insight
Confirming the lactamization pathway¹⁸Oγ-Butyrolactone (carbonyl oxygen)¹⁸O is found in the eliminated water molecule, not the product's carbonyl group.Validates the nucleophilic acyl substitution mechanism via a tetrahedral intermediate.
Tracing the origin of the side-chain¹⁵N2-Amino-2-phenylethylamineThe product, this compound, is labeled with ¹⁵N.Confirms the amine precursor is incorporated as the N-substituent.

Kinetic Analysis and Mechanistic Probes of Key Synthetic Steps related to this compound

Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law, which provides quantitative insight into the reaction mechanism.

Kinetics of N-Alkylation: The N-alkylation of pyrrolidin-2-one with a 2-amino-2-phenylethyl halide precursor is expected to follow second-order kinetics, typical of an SN2 reaction. The rate law would be expressed as:

Rate = k [Pyrrolidin-2-one Anion] [Alkyl Halide]

The reaction rate would be directly proportional to the concentration of both the deprotonated pyrrolidin-2-one and the electrophilic side-chain precursor. Kinetic studies could be performed by monitoring the disappearance of a reactant or the appearance of the product over time using techniques like chromatography (HPLC) or spectroscopy (NMR).

Mechanistic Probes: Beyond kinetics, other experimental probes can illuminate the mechanism. One powerful tool is the use of Hammett analysis. By synthesizing a series of 2-amino-2-phenyl-ethyl precursors with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on the phenyl ring and measuring the rate of the N-alkylation reaction for each, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) would provide information about the charge development at the reaction center in the transition state. A small ρ value would be expected, indicating that the phenyl ring is electronically distant from the reaction center and that there is little charge buildup on the benzylic carbon during the SN2 transition state.

While direct kinetic data for the synthesis of this specific molecule is scarce, studies on related systems, such as the radical polymerization of N-vinyl-2-pyrrolidone, demonstrate how kinetic models can be developed to understand the reaction orders with respect to monomers, initiators, and other agents. mdpi.com

Chemical Transformations and Derivative Synthesis Based on 1 2 Amino 2 Phenylethyl Pyrrolidin 2 One

Derivatization at the Primary Amino Group of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

The primary amino group in this compound is a key site for nucleophilic reactions, enabling the introduction of a wide range of functional groups through acylation, alkylation, and sulfonylation reactions. These modifications can significantly alter the compound's physicochemical properties.

Acylation: The primary amine can readily undergo N-acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with chloroacetyl chloride in the presence of a base would yield the corresponding N-chloroacetyl derivative. beilstein-journals.org This process is fundamental in peptide synthesis, where the amine group of one amino acid derivative reacts with the activated carboxyl group of another. researchgate.netnih.gov

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective mono-alkylation, reductive amination is a more effective strategy. researchgate.netmdpi.com This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary amine.

Sulfonylation: The primary amine can also be converted to a sulfonamide through reaction with a sulfonyl chloride in the presence of a base. This transformation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's binding properties.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acetyl derivative
AlkylationBenzyl bromide (direct) or Benzaldehyde followed by a reducing agent (reductive amination)N-benzyl derivative
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl derivative

Modifications and Functionalization of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a five-membered lactam, is a stable heterocyclic moiety. However, it can undergo specific chemical modifications, such as ring-opening reactions or functionalization at the carbon atoms of the ring.

Lactam Hydrolysis: Under strong acidic or basic conditions, the amide bond within the lactam ring can be hydrolyzed, leading to the formation of the corresponding γ-amino acid. researchgate.netmdpi.com This ring-opening reaction transforms the cyclic structure into a linear one, drastically altering the molecule's conformation and properties.

Lactam Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride. This reaction converts the pyrrolidin-2-one ring into a pyrrolidine (B122466) ring, removing the amide functionality and introducing a secondary amine within the ring. nih.gov

α-Functionalization: The carbon atom alpha to the lactam carbonyl can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position, further diversifying the molecular structure.

Reaction TypeReagent ExampleProduct Type
Lactam HydrolysisStrong acid (e.g., HCl) or base (e.g., NaOH) with heatγ-amino acid derivative
Lactam ReductionLithium aluminum hydride (LiAlH4)Pyrrolidine derivative
α-AlkylationStrong base (e.g., LDA) followed by an alkyl halide (e.g., methyl iodide)α-alkylated pyrrolidin-2-one

Chemical Alterations and Substitutions on the Phenyl Ring of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the existing ethylpyrrolidinone substituent, which is generally considered to be ortho- and para-directing, and the reaction conditions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, typically at the para position due to steric hindrance. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Halogen atoms such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent and a Lewis acid catalyst. For example, bromination can be achieved with bromine and ferric bromide.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the phenyl ring. wikipedia.orgsigmaaldrich.comnih.govscience.govlibretexts.org For instance, acylation with acetyl chloride in the presence of aluminum chloride would yield an acetyl-substituted derivative. libretexts.org

Reaction TypeReagent ExampleProduct Type
NitrationNitric acid and Sulfuric acidp-Nitro-phenyl derivative
BrominationBromine and Ferric bromidep-Bromo-phenyl derivative
Friedel-Crafts AcylationAcetyl chloride and Aluminum chloridep-Acetyl-phenyl derivative

Synthesis and Characterization of Structurally Diverse Stereoisomeric and Chiral Derivatives of this compound

Due to the presence of a chiral center at the carbon atom bearing the amino and phenyl groups, this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2-Amino-2-phenylethyl)pyrrolidin-2-one. The synthesis of enantiomerically pure forms is of significant interest.

Asymmetric Synthesis: Enantiomerically pure derivatives can be synthesized using chiral starting materials or through asymmetric synthesis methodologies. For example, the use of a chiral amine in a synthetic route can induce stereoselectivity, leading to the preferential formation of one enantiomer. nih.govyork.ac.ukmdpi.comresearchgate.netresearchgate.netnih.govnih.gov Biocatalytic methods, employing enzymes such as transaminases, can also be utilized for the stereoselective synthesis of chiral amines. nih.gov

Chiral Resolution: A racemic mixture of the enantiomers can be separated into its individual components through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. researchgate.net Chiral chromatography, using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), is another powerful technique for the separation and analysis of enantiomers. nih.govsigmaaldrich.comnih.gov

Diastereoselective Synthesis: When introducing a second chiral center into the molecule, for example, by modifying the pyrrolidin-2-one ring, diastereomers can be formed. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the others. nih.govnih.gov

The characterization of these stereoisomers typically involves techniques such as polarimetry to measure optical rotation, and chiral HPLC to determine enantiomeric excess or diastereomeric ratio.

MethodDescription
Asymmetric SynthesisUtilizes chiral starting materials, reagents, or catalysts to produce a single enantiomer or a significant excess of one enantiomer.
Chiral ResolutionSeparates a racemic mixture into its constituent enantiomers, often through the formation of diastereomeric salts or by chiral chromatography.
Diastereoselective SynthesisControls the stereochemical outcome of a reaction to favor the formation of a specific diastereomer when a new chiral center is introduced.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Chemistry of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

The study of this compound stands at the intersection of several key areas of organic chemistry. While dedicated research focusing exclusively on this specific molecule is not extensively documented in peer-reviewed literature, its chemical architecture allows for a summary of findings based on the well-established chemistry of its constituent moieties. The molecule incorporates a pyrrolidin-2-one ring, a chiral α-substituted phenylethylamine side chain, and a critical stereocenter, making it a compound of significant chemical interest.

The primary contributions to the understanding of this molecule are derived from the extensive research into its structural components:

The Pyrrolidin-2-one Scaffold : This five-membered lactam is recognized as a "privileged structure" and a versatile pharmacophore in medicinal chemistry. nih.govresearchgate.netnih.gov Derivatives of 2-pyrrolidinone (B116388) are integral to numerous compounds with a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory properties. nih.govnih.govnih.gov The synthesis of N-substituted pyrrolidin-2-ones is a well-explored area, often involving the condensation of primary amines with γ-butyrolactone (GBL) or its derivatives under thermal conditions. rdd.edu.iq

The Chiral Phenylethylamine Moiety : The 2-amino-2-phenylethyl group introduces a chiral center, which is fundamental to the molecule's potential interactions with biological systems. The stereochemistry of chiral amines is a critical determinant of their biological activity, as enantiomers often exhibit different binding affinities and efficacies with enantioselective proteins and receptors. nih.gov

Combined Structure : The combination of these two fragments results in a molecule with potential for complex three-dimensional conformations, influencing its physicochemical properties and biological interactions. The basic properties of the parent compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O scbt.comnih.gov
Molecular Weight 204.27 g/mol scbt.comnih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov
Topological Polar Surface Area 49.4 Ų nih.gov
Formal Charge 0 nih.gov

Identification of Emerging Research Avenues for this compound and its Analogues

The structural features of this compound suggest several promising avenues for future research, particularly in the realms of synthetic methodology, medicinal chemistry, and materials science.

Asymmetric Synthesis and Stereochemical Exploration : A primary research goal should be the development of robust, stereoselective synthetic routes to access the individual (R)- and (S)-enantiomers of the compound. Modern biocatalytic methods, such as the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones, could provide an efficient and environmentally friendly approach. nih.gov Subsequent research should focus on evaluating the differential biological activities of the pure enantiomers, which is a critical step in drug discovery. nih.gov

Development of Analogue Libraries for SAR Studies : The molecule serves as an excellent template for the creation of diverse chemical libraries. Systematic structural modifications could elucidate structure-activity relationships (SAR). Key modifications could include:

Substitution on the phenyl ring to modulate electronic and steric properties.

Functionalization of the pyrrolidin-2-one ring at positions 3, 4, or 5.

Derivatization of the primary amino group to form amides, sulfonamides, or other functional groups. The structural relative, 1-(2-phenylethyl)pyrrolidine (B2768763) (PEP), is the parent compound for a range of stimulant drugs, suggesting that analogues of the target molecule could be explored for neurological activity. wikipedia.org

Investigation of Novel Biological Activities : Based on the known bioactivities of related compounds, future studies should investigate the potential of this compound and its analogues as therapeutic agents. Screening for anticonvulsant, anti-inflammatory, and other central nervous system (CNS) activities would be a logical starting point. nih.govnih.govnih.gov

Table 2: Proposed Future Research Directions

Research AvenueRationale & Key ObjectivesRelevant Fields
Stereoselective Synthesis Develop methods (e.g., biocatalysis) to obtain pure (R)- and (S)-enantiomers for stereochemical evaluation.Organic Synthesis, Biocatalysis
Analogue Library Synthesis Create derivatives by modifying the phenyl and pyrrolidinone rings to perform SAR studies.Medicinal Chemistry, Combinatorial Chemistry
Biological Screening Evaluate the compound and its analogues for potential CNS, anti-inflammatory, or anticancer activities.Pharmacology, Drug Discovery
Computational Modeling Use docking and molecular dynamics to predict biological targets and guide the design of more potent analogues.Computational Chemistry, Molecular Modeling

Broader Implications for Synthetic Organic Chemistry, Stereochemistry, and Computational Chemistry

The focused study of this compound and its derivatives has the potential to contribute significantly to several chemical disciplines.

Synthetic Organic Chemistry : Devising efficient synthetic pathways to this molecule, especially asymmetric routes, contributes to the broader toolkit for constructing chiral N-heterocycles. nih.govorganic-chemistry.org Challenges in its synthesis can drive innovation in areas like C-N bond formation, lactamization strategies, and the application of multicomponent reactions. rsc.org

Stereochemistry : As a chiral molecule, it serves as a valuable model for investigating the profound impact of stereoisomerism on molecular recognition and biological function. nih.gov Detailed studies of its enantiomers can provide fundamental insights into chiral discrimination at the molecular level, informing the design of next-generation stereospecific ligands and catalysts. The pyrrolidine (B122466) scaffold is a cornerstone of many modern organocatalysts, and understanding the conformational dynamics of substituted pyrrolidines is crucial for this field. mdpi.com

Computational Chemistry : The molecule's conformational flexibility, arising from its rotatable bonds and non-planar pyrrolidinone ring, makes it an excellent subject for computational analysis. researchgate.netresearchgate.net High-level quantum chemical calculations can be employed to predict stable conformers, elucidate reaction mechanisms for its synthesis, and calculate spectroscopic properties. nih.govresearchgate.net Furthermore, molecular docking and dynamics simulations can be used to screen for potential biological targets, predict binding affinities, and rationalize observed structure-activity relationships, thereby accelerating the drug discovery process. nih.govscispace.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-amino-2-phenylethyl)pyrrolidin-2-one, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with pyrrolidin-2-one derivatives and phenylalkylamine precursors. Key steps include nucleophilic substitution or reductive amination under controlled conditions. For example, solvents like dimethylformamide (DMF) or methanol are often used with inert atmospheres (N₂/Ar) to prevent oxidation . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while NMR spectroscopy confirms structural integrity . To maximize yields, optimize reaction time (e.g., 20–48 hours) and temperature (80–120°C) and employ catalysts like potassium carbonate for deprotonation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the pyrrolidinone ring and phenylalkylamine substituents. For example, δ ~4.0–4.5 ppm corresponds to the α-protons near the carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~204.27 g/mol for the base compound).
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH₂ bends at ~1550–1650 cm⁻¹ .
  • Chromatography : HPLC or GC-MS assesses purity, particularly for intermediates prone to byproducts like imine formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .
  • Avoid exposure to moisture or strong acids/bases, which may degrade the compound into hazardous byproducts (e.g., ammonia or phenylalkylamines) .
  • Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from structural analogs (e.g., fluorophenyl or morpholinyl substitutions) that alter pharmacodynamics . To address this:

  • Perform dose-response assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify tissue-specific effects.
  • Use molecular docking studies to compare binding affinities with target receptors (e.g., NMDA or σ-1 receptors) .
  • Validate purity via HPLC-MS to rule out confounding impurities (e.g., <95% purity skews IC₅₀ values) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility and bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the pyrrolidinone ring) and modify substituents (e.g., methyl or fluorine groups) .
  • Blood-brain barrier (BBB) penetration : LogP values between 1–3 are ideal; adjust substituent polarity (e.g., trifluoromethyl vs. hydroxyl groups) .

Q. How can chiral centers in the compound’s structure impact its pharmacological activity?

The stereochemistry of the 2-amino-2-phenylethyl moiety significantly affects receptor binding. For example:

  • (R)-enantiomers may exhibit higher affinity for dopamine receptors, while (S)-enantiomers show selectivity for serotonin transporters .
  • Synthetic resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or asymmetric catalysis (e.g., Evans’ oxazolidinones) to isolate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration and correlate with in vitro activity data .

Q. What computational methods aid in predicting the compound’s toxicity and off-target effects?

  • QSAR models : Train algorithms on pyrrolidinone derivatives to predict hepatotoxicity or cardiotoxicity .
  • Molecular Dynamics (MD) simulations : Assess binding stability to unintended targets (e.g., hERG channels linked to arrhythmia) .
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate LD₅₀ and cytochrome P450 interactions .

Methodological Considerations

8. Designing dose-response experiments for neuropharmacological studies:

  • In vitro : Use primary neuronal cultures and measure cAMP/PKA pathway modulation via ELISA .
  • In vivo : Administer 0.1–10 mg/kg intraperitoneally in rodent models and monitor behavioral outcomes (e.g., forced swim test for antidepressant activity) .
  • Positive controls : Compare with known standards (e.g., piracetam for nootropic effects) .

9. Addressing synthetic challenges in scaling up production:

  • Process optimization : Replace batch reactors with flow chemistry systems to improve heat transfer and reduce byproducts .
  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.